molecular formula C19H19N5O3S B10997653 2-[3-(2-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide

2-[3-(2-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide

Cat. No.: B10997653
M. Wt: 397.5 g/mol
InChI Key: RFHQMQPCOYAVMP-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, a methoxyphenyl group, and a thienopyrazole moiety, making it an interesting subject for research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(2-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazinone core, followed by the introduction of the methoxyphenyl group and the thienopyrazole moiety. Each step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to achieve efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: The compound may serve as a probe to study biological processes or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for developing new pharmaceuticals.

    Industry: The compound might find applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 2-[3-(2-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide exerts its effects is likely related to its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinone derivatives and thienopyrazole-containing molecules. These compounds share structural features with 2-[3-(2-Methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-C]pyrazol-3-YL)acetamide but may differ in their specific functional groups or overall structure.

Uniqueness

What sets this compound apart is its combination of a pyridazinone core with a thienopyrazole moiety. This unique structure could confer distinct biological activities or chemical reactivity, making it a valuable compound for further study.

Properties

Molecular Formula

C19H19N5O3S

Molecular Weight

397.5 g/mol

IUPAC Name

2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]-N-(2-methyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide

InChI

InChI=1S/C19H19N5O3S/c1-23-19(13-10-28-11-15(13)21-23)20-17(25)9-24-18(26)8-7-14(22-24)12-5-3-4-6-16(12)27-2/h3-8H,9-11H2,1-2H3,(H,20,25)

InChI Key

RFHQMQPCOYAVMP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2CSCC2=N1)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=CC=C4OC

Origin of Product

United States

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